

spectral data of 2-Amino-4-methyl-6-nitrophenol (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: 2-Amino-4-methyl-6-nitrophenol

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Amino-4-methyl-6-nitrophenol**

This guide provides a comprehensive analysis of the spectral data for **2-Amino-4-methyl-6-nitrophenol** (CAS 6265-07-2), a key organic intermediate.[1] As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Foundational Molecular Structure

Before interpreting any spectrum, a foundational understanding of the target molecule's architecture is essential. **2-Amino-4-methyl-6-nitrophenol** is a substituted benzene ring characterized by a delicate interplay of electron-donating groups (EDGs) and an electron-withdrawing group (EWG).

- **Electron-Donating Groups (EDGs):** The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups increase electron density in the aromatic ring, primarily at the ortho and para positions.

- Electron-Withdrawing Group (EWG): The nitro (-NO₂) group strongly withdraws electron density from the ring.

This electronic environment dictates the precise chemical shifts, vibrational frequencies, and electronic transitions observed in the following spectroscopic analyses.

Caption: Molecular structure of **2-Amino-4-methyl-6-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-methyl-6-nitrophenol** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols and amines as it helps in observing the exchangeable -OH and -NH₂ protons.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is standard.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-donating and withdrawing groups cause significant dispersion of the aromatic signals.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Rationale
-CH ₃	-2.2-2.4	Singlet (s)	3H	Aliphatic protons on a carbon attached to the aromatic ring.
Ar-H (position 5)	-6.8-7.1	Singlet (s) or narrow Doublet (d)	1H	This proton is ortho to the electron-donating -NH ₂ group and meta to the -OH and -NO ₂ groups, leading to a relatively upfield shift.
Ar-H (position 3)	-7.8-8.1	Singlet (s) or narrow Doublet (d)	1H	This proton is ortho to the strongly withdrawing -NO ₂ group and meta to the -NH ₂ group, resulting in a significant downfield (deshielded) shift.
-NH ₂	~4.5-5.5 (broad)	Singlet (s, broad)	2H	Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with

concentration
and solvent.

The phenolic
proton is acidic
and its signal is
typically broad
and downfield.

-OH ~9.0-11.0
 (broad) Singlet (s, broad) 1H

Intramolecular
hydrogen
bonding with the
adjacent nitro
group can shift it
further downfield.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment Rationale
-CH ₃	~20-22	Typical range for a methyl group attached to an aromatic ring. ^[2]
C3	~112-118	Shielded aromatic carbon ortho to the strong -NH ₂ donor group.
C5	~120-126	Aromatic C-H carbon influenced by multiple substituents.
C4	~128-135	Quaternary carbon attached to the methyl group.
C6	~138-145	Quaternary carbon attached to the strongly withdrawing -NO ₂ group.
C2	~145-152	Quaternary carbon attached to the -NH ₂ group.
C1	~153-158	Quaternary carbon attached to the electronegative -OH group, typically found downfield. ^{[2][3]}

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR

- Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

- Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean, empty crystal should be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of **2-Amino-4-methyl-6-nitrophenol** is expected to be rich with characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500-3300	N-H Stretch	-NH ₂ (Amino)	Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine.
3400-3200 (broad)	O-H Stretch	-OH (Phenol)	A broad band resulting from intermolecular hydrogen bonding. Intramolecular H-bonding with the -NO ₂ group can also influence this peak's shape and position.
1570-1500	N-O Asymmetric Stretch	-NO ₂ (Nitro)	A strong, characteristic absorption band for the nitro group.[4]
1350-1300	N-O Symmetric Stretch	-NO ₂ (Nitro)	Another strong, unmistakable band confirming the presence of the nitro group.[4][5]
1620-1580	C=C Aromatic Stretch	Benzene Ring	Bands indicating the aromatic nature of the core structure.
2970-2850	C-H Aliphatic Stretch	-CH ₃ (Methyl)	Absorption from the methyl group C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for highly conjugated systems.

Experimental Protocol: UV-Vis Solution Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile. The choice of solvent can influence the absorption maxima.
- Solution Preparation: Prepare a dilute stock solution of the compound and perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- Acquisition: Use a dual-beam spectrophotometer, with one cuvette containing the pure solvent (as a blank) and the other containing the sample solution. Scan a range from approximately 200 to 600 nm.

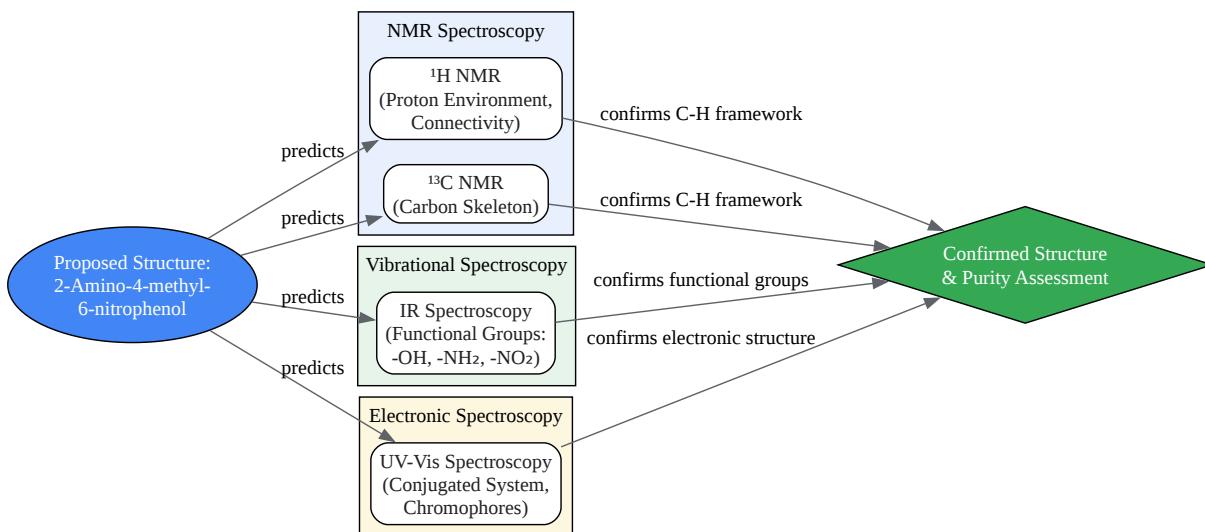
UV-Vis Spectral Data Interpretation

The spectrum is a direct consequence of the extended conjugation of the benzene ring, enhanced by the auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups.

Predicted λ_{max} (nm)	Electronic Transition	Rationale
~220-240	$\pi \rightarrow \pi$	High-energy transition associated with the aromatic system. ^[6]
~260-280	$\pi \rightarrow \pi$	Transition related to the benzene ring with substituents.
~300-420	$n \rightarrow \pi^*$ / Intramolecular Charge Transfer	A lower-energy, high-intensity band characteristic of nitrophenols. ^{[6][7]} This transition involves non-bonding electrons (from -OH, -NH ₂ , -NO ₂) and the π -system, and is responsible for the compound's yellow/orange color. ^[1] The exact position is sensitive to solvent polarity and pH. ^[6]

Integrated Spectroscopic Workflow

Confirming the structure of **2-Amino-4-methyl-6-nitrophenol** is not a linear process but an integrated one, where data from each technique corroborates the others.



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Caption: Integrated workflow for structural elucidation.

This systematic approach, leveraging the strengths of multiple analytical techniques, provides a self-validating system for the unambiguous identification and characterization of **2-Amino-4-methyl-6-nitrophenol**, ensuring the integrity and reliability required for advanced scientific applications.

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References

- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
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